Xylo-Nucleoside Classification as Differentiating Procurement Criterion: Catalog-Based Structural Stratification of 1-(b-D-Xylofuranosyl)-5-methoxyuracil
1-(b-D-Xylofuranosyl)-5-methoxyuracil is explicitly classified under the 'Xylo-nucleosides' structural category in authoritative vendor databases, distinguishing it from the more prevalent ribo-nucleosides and deoxyribo-nucleosides . The compound also carries the '5-Modified pyrimidine nucleosides' classification, indicating C5-position functionalization on the uracil base . While no direct head-to-head comparative activity data are publicly available in peer-reviewed literature for this specific compound, the xylofuranosyl sugar moiety represents a quantifiable structural differentiation: molecular formula C10H14N2O7 with molecular weight 274.23 g/mol, contrasting with the ribofuranosyl analog 5-methoxyuridine (C10H14N2O7, identical formula but distinct stereochemistry) [1].
| Evidence Dimension | Structural classification and vendor catalog categorization |
|---|---|
| Target Compound Data | Classified as Xylo-nucleoside and 5-Modified pyrimidine nucleoside; Molecular formula: C10H14N2O7; MW: 274.23 g/mol |
| Comparator Or Baseline | Standard ribofuranosyl nucleosides (e.g., 5-methoxyuridine): C10H14N2O7 (identical formula, ribo stereochemistry); Deoxyribofuranosyl nucleosides: C10H14N2O6 |
| Quantified Difference | Xylo vs. ribo stereochemical configuration at C2' and C3' positions; C2'-OH orientation differs; xylofuranosyl lacks C5' modification relative to deoxy analogs |
| Conditions | Vendor product catalog classification systems (TargetMol, MedChemExpress, BOC Sciences) |
Why This Matters
The explicit Xylo-nucleoside classification enables precise procurement filtering for research programs specifically investigating non-ribo sugar configurations, preventing inadvertent acquisition of stereochemically inappropriate analogs.
- [1] PubChem. 5-Methoxyuridine (CID 1265899). National Center for Biotechnology Information. PubChem Compound Database. View Source
